5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound with a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with methylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a probe in studying various biological processes due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a kinase inhibitor and useful in various optoelectronic applications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h4-6,11H,3,9H2,1-2H3 |
InChI Key |
NOZKUICKSYHKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)N)N1)C |
Origin of Product |
United States |
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